molecular formula C12H12N4O B13099413 4-Methyl-2-((2-(pyrimidin-2-yl)hydrazono)methyl)phenol

4-Methyl-2-((2-(pyrimidin-2-yl)hydrazono)methyl)phenol

Cat. No.: B13099413
M. Wt: 228.25 g/mol
InChI Key: SDUSFLUTXDNVKX-OVCLIPMQSA-N
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Description

4-Methyl-2-((2-(pyrimidin-2-yl)hydrazono)methyl)phenol is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyrimidinyl group attached to a hydrazonomethyl group, which is further connected to a methylphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-((2-(pyrimidin-2-yl)hydrazono)methyl)phenol typically involves the condensation of 4-methyl-2-formylphenol with pyrimidin-2-ylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-((2-(pyrimidin-2-yl)hydrazono)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The hydrazone moiety can be reduced to form corresponding amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of alkylated or acylated phenols.

Mechanism of Action

The mechanism of action of 4-Methyl-2-((2-(pyrimidin-2-yl)hydrazono)methyl)phenol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, its hydrazone moiety can form coordination complexes with metal ions, altering their biological activity . The compound’s phenolic group can also participate in redox reactions, influencing cellular oxidative stress levels .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-(pyrimidin-2-yl-hydrazonomethyl)-phenol
  • 4-Methyl-2-((2-(pyridin-2-yl)hydrazono)methyl)phenol
  • 4-Methyl-2-((2-(pyrazin-2-yl)hydrazono)methyl)phenol

Uniqueness

4-Methyl-2-((2-(pyrimidin-2-yl)hydrazono)methyl)phenol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for forming metal complexes with specific coordination geometries and magnetic properties . Additionally, its potential bioactivity sets it apart from other similar compounds, making it a promising candidate for drug development .

Properties

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

4-methyl-2-[(E)-(pyrimidin-2-ylhydrazinylidene)methyl]phenol

InChI

InChI=1S/C12H12N4O/c1-9-3-4-11(17)10(7-9)8-15-16-12-13-5-2-6-14-12/h2-8,17H,1H3,(H,13,14,16)/b15-8+

InChI Key

SDUSFLUTXDNVKX-OVCLIPMQSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)/C=N/NC2=NC=CC=N2

Canonical SMILES

CC1=CC(=C(C=C1)O)C=NNC2=NC=CC=N2

Origin of Product

United States

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